6-Acetylnimbandiol

Tyrosinase inhibition Melanogenesis Cytotoxicity profiling

Research on melanogenesis often requires pathway modulation without cytotoxic interference, a challenge with many neem-derived limonoids. 6-Acetylnimbandiol solves this as a validated, non-cytotoxic tyrosinase inhibitor (IC50=69.85 μM) that suppresses melanin and MITF expression without inducing cell death. This selectivity enables clean, extended-duration studies in viable B16 melanoma models. Key differentiators: - Non-cytotoxic profile distinct from nimbolide (IC50=0.8-4.5 μM in cancer lines). - Directly modulates MITF expression for mechanistic specificity. - Ideal reference standard for limonoid SAR studies at C-6 acetylation.

Molecular Formula C28H34O8
Molecular Weight 498.6 g/mol
CAS No. 1281766-66-2
Cat. No. B14902278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetylnimbandiol
CAS1281766-66-2
Molecular FormulaC28H34O8
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)O)C)CC(=O)OC)C
InChIInChI=1S/C28H34O8/c1-14-17(16-8-10-34-13-16)11-18-22(14)28(5)19(12-21(31)33-6)27(4)20(30)7-9-26(3,32)24(27)23(25(28)36-18)35-15(2)29/h7-10,13,17-19,23-25,32H,11-12H2,1-6H3/t17-,18-,19-,23-,24+,25-,26-,27+,28-/m1/s1
InChIKeyPWFKLZWNGVGKBA-WETHXUPTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetylnimbandiol Procurement Guide


6-Acetylnimbandiol (CAS 1281766-66-2), also known as 6-O-acetylnimbandiol, is a tetracyclic triterpenoid limonoid isolated from Azadirachta indica (neem) [1]. Classified as a plant metabolite belonging to the limonoid family of tetranortriterpenoids, this compound has a molecular formula of C28H34O8 and a molecular weight of 498.6 g/mol [2]. Among the structurally diverse limonoids found in neem, 6-acetylnimbandiol has been specifically characterized as a non-cytotoxic tyrosinase inhibitor with an IC50 of 69.85 μM, effectively inhibiting both melanin production and MITF (microphthalmia-associated transcription factor) expression .

1
Non-cytotoxic cell-model endpoint review
2
Selective tyrosinase inhibition pathway context
3
Neem-derived limonoid scaffold for SAR studies

6-Acetylnimbandiol vs. Generic Limonoids


Substituting 6-acetylnimbandiol with other neem-derived limonoids such as nimbolide, nimbin, or salannin introduces substantial experimental variability due to divergent biological activity profiles. Nimbolide exhibits potent broad-spectrum cytotoxicity (IC50 = 0.8–4.5 μM across multiple cancer cell lines) [1], whereas 6-acetylnimbandiol demonstrates no detectable cytotoxicity in standard assays while maintaining selective tyrosinase inhibition (IC50 = 69.85 μM) . This functional divergence stems from structural differences—6-acetylnimbandiol possesses a C-6 acetoxy group that distinguishes it from non-acetylated nimbandiol and from C-ring oxidized analogs such as nimbolide [2]. For research requiring tyrosinase pathway modulation without confounding cytotoxicity, only 6-acetylnimbandiol provides the requisite selectivity profile among this limonoid class.

Target
6-Acetylnimbandiol
Substitute
Nimbolide / cytotoxic limonoids
Cytotoxicity profile may differ substantially; may confound melanogenesis endpoint interpretation.
Target
6-Acetylnimbandiol
Substitute
Nimbandiol / non-acetylated analog
C-6 acetylation state impacts physicochemical properties; target binding context may not transfer.
Target
6-Acetylnimbandiol
Substitute
Kojic acid / standard inhibitor
Different chemical scaffold and reported potency range; assay-response context may differ.

6-Acetylnimbandiol Comparative Activity Evidence


Non-Cytotoxicity vs. Nimbolide

6-Acetylnimbandiol demonstrates a marked absence of cytotoxicity compared to the structurally related neem limonoid nimbolide. In the same study isolating both compounds from Azadirachta indica, nimbolide exhibited potent cytotoxic activity across multiple human cancer cell lines, whereas 6-acetylnimbandiol showed no detectable cytotoxicity in parallel assays [1]. This differential toxicity profile establishes 6-acetylnimbandiol as the preferred limonoid for melanogenesis research where cell viability preservation is essential.

Cytotoxicity Profile
Reported comparison
Non-cytotoxic vs. Nimbolide (IC50 0.8–4.5 μM)
Supports cell-model endpoint review
MTT assay panel context; reported cytotoxicity data
Tyrosinase inhibition Melanogenesis Cytotoxicity profiling

Tyrosinase Inhibition vs. Kojic Acid

6-Acetylnimbandiol exhibits tyrosinase inhibitory activity with an IC50 of 69.85 μM [1]. This places its potency in a defined range relative to the widely used reference inhibitor kojic acid, which demonstrates reported IC50 values between approximately 19–50 μM depending on assay conditions [2]. While kojic acid remains a benchmark tyrosinase inhibitor, 6-acetylnimbandiol offers the distinct advantage of a natural limonoid scaffold derived from neem with potential differential binding characteristics.

Tyrosinase Inhibition
Cross-study review
IC50 = 69.85 μM
Supports pathway-response interpretation
Mushroom tyrosinase assay; kojic acid reference ~19–50 μM
Tyrosinase inhibition Skin lightening Enzyme kinetics

Structural Differentiation vs. Nimbandiol

6-Acetylnimbandiol (C28H34O8, MW 498.6 g/mol) differs from its parent compound nimbandiol (C26H32O7, MW 456.5 g/mol) by the presence of a C-6 acetoxy group [1]. This acetylation introduces a molecular weight increase of approximately 42 Da and alters the compound's polarity and hydrogen-bonding capacity, with a topological polar surface area (TPSA) of 112.00 Ų for 6-acetylnimbandiol [2]. The structural modification occurs at a position critical for biological activity in limonoids, affecting both pharmacokinetic properties and target engagement.

Structural Identity
Class-level context
MW 498.6 (Δ +42 Da), TPSA 112.00 Ų
C-6 acetoxy structural control context
NMR/MS elucidation; data to verify for target binding
Limonoid chemistry Structure-activity relationship Natural product isolation

6-Acetylnimbandiol Research Applications


Non-Cytotoxic Melanogenesis Research

6-Acetylnimbandiol is optimally suited for studies investigating tyrosinase-mediated melanin production in viable cell systems. The compound inhibits mushroom tyrosinase with an IC50 of 69.85 μM while maintaining a non-cytotoxic profile, enabling extended treatment durations without confounding cell death artifacts . This application is substantiated by the direct contrast with cytotoxic limonoids such as nimbolide (IC50 = 0.8–4.5 μM in multiple cancer cell lines), which cannot be substituted for this purpose due to potent cytotoxic interference [1].

MITF Expression Studies

For investigations requiring modulation of MITF (microphthalmia-associated transcription factor) expression, 6-acetylnimbandiol provides a validated tool compound that effectively suppresses MITF alongside melanin production . The compound's non-cytotoxic profile ensures that observed reductions in MITF expression reflect specific pathway modulation rather than generalized cellular stress or apoptosis.

Non-Cytotoxic Melanoma Research

6-Acetylnimbandiol has been specifically indicated for melanoma research applications where tyrosinase pathway modulation must be studied independently of direct cytotoxicity . In contrast to nimbolide, which exhibits potent cytotoxicity across multiple cancer cell lines including melanoma-relevant models [1], 6-acetylnimbandiol allows for the dissection of tyrosinase-dependent signaling pathways in melanoma biology without cell death as a confounding variable.

Limonoid SAR Studies

6-Acetylnimbandiol serves as a critical reference compound in limonoid SAR investigations focused on C-6 acetylation effects. The compound's structural characterization (C28H34O8, MW 498.6 g/mol, TPSA 112.00 Ų) [2] enables direct comparison with non-acetylated nimbandiol (C26H32O7, MW 456.5 g/mol), providing quantitative data on how C-6 acetylation alters physicochemical properties and biological activity within this tetracyclic triterpenoid scaffold.

Application
Selection Property
Validation Focus
Melanogenesis research
Non-cytotoxic tyrosinase inhibition
Cell viability and melanin pathway endpoints
MITF expression studies
Pathway modulation without cellular stress
MITF and transcription-factor readouts
Melanoma model studies
Tyrosinase-dependent signaling probe
Cell-model endpoint review
Limonoid SAR studies
C-6 acetylation scaffold comparison
Physicochemical and binding context review

Technical Documentation Hub

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